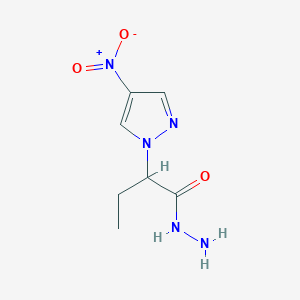![molecular formula C18H16F2N2O2 B2384462 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-13-7](/img/structure/B2384462.png)
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as DFPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Fluorination Techniques : The synthesis and application of fluorinated benzamides, such as 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, have been explored for their potent utility in medicinal chemistry. Fluorination techniques involve the introduction of fluorine atoms to organic molecules, enhancing their chemical stability, lipophilicity, and bioavailability. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination represents a crucial methodology for the functionalization of benzamide derivatives, demonstrating the compound's relevance in synthetic chemistry (Wang, Mei, & Yu, 2009).
Nucleophilic Substitution Reactions : The unique electronic properties of fluorinated compounds like 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide enable them to undergo nucleophilic substitution reactions, facilitating the synthesis of complex organic structures. Such reactions are pivotal for developing novel therapeutic agents and materials with enhanced performance characteristics.
Material Science Applications
Polymer Synthesis : Fluorinated benzamides are instrumental in the synthesis of advanced polymers. Their incorporation into polymeric chains can result in materials with improved thermal stability, chemical resistance, and mechanical properties. These characteristics are essential for developing high-performance materials for various industrial applications, including coatings, films, and engineering plastics.
Organogelators : Fluorinated compounds, including benzamides, have been identified as effective organogelators. These materials can gelate organic solvents at low concentrations, resulting in thixotropic gels with potential applications in drug delivery systems, environmental remediation, and as components in electronic devices (Loiseau et al., 2002).
Biological Activity and Therapeutic Potential
Anticancer Activity : The structural motif of fluorinated benzamides, such as 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, has been explored for its anticancer properties. Derivatives of this compound class have shown promising anti-proliferative effects against various cancer cell lines, highlighting their potential as novel anticancer agents (Soni et al., 2015).
Anti-inflammatory and Immunomodulatory Effects : Some benzamide derivatives exhibit significant anti-inflammatory and immunomodulatory activities, which could be beneficial for treating chronic inflammatory diseases. These effects underscore the potential of fluorinated benzamides in developing new therapeutic agents for conditions such as asthma and chronic obstructive pulmonary disease (Hatzelmann & Schudt, 2001).
Mécanisme D'action
Target of Action
The primary target of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequent clot formation .
Mode of Action
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing its interaction with its substrates and thereby inhibiting its activity . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa .
Biochemical Pathways
By inhibiting FXa, 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing clot formation . This has downstream effects on various biochemical pathways involved in hemostasis and thrombosis .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide results in a reduction in thrombin generation . This leads to a decrease in clot formation, providing antithrombotic efficacy . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
The action of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be influenced by various environmental factors. For instance, factors affecting its bioavailability and metabolism, such as diet, liver function, and concomitant medications, can impact its efficacy and safety
Propriétés
IUPAC Name |
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIOXHNSKYQXLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)

![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)
![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)


![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)



![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)

![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)
